![molecular formula C22H28N4O2S B6513281 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one CAS No. 899950-41-5](/img/structure/B6513281.png)

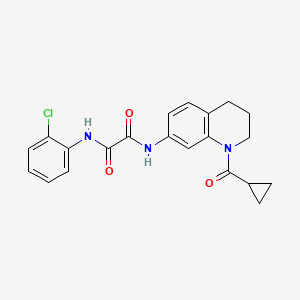

4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic compound with a molecular formula of C26H20N2O4 and a molecular weight of 424.46 g/mol . Its structure combines an indole moiety, a quinazolinone ring, and a dimethylaminoethyl group. Let’s explore its various facets:

Synthesis Analysis

The synthesis of this compound involves several steps. One plausible synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, yielding an intermediate phthalhydrazide. Further transformations lead to the final product .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, including this compound, using a post-Ugi modification strategy . Among these derivatives, compound 5m demonstrated potential in vitro antileishmanial activity against visceral leishmaniasis (VL). Its anti-amastigote IC50 was 8.36 μM, and in vivo evaluation in infected Balb/c mice showed significant inhibition of parasite burden in the liver and spleen .

- Novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed, incorporating alkyl or aralkyl and sulfonyl groups. These pharmacophores are associated with antitumor drugs. While the specific compound you mentioned was not directly studied, this class of derivatives holds promise for cancer research .

- The compound falls within the broader category of 2,3-dihydro-4(1H)-quinazolinones. These compounds have diverse applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic activities. The Biginelli reaction, which involves the synthesis of dihydropyrimidinones, is relevant here .

- Researchers have synthesized imidazole-containing compounds, including those with a 1H-imidazol-1-yl moiety. While the specific compound you mentioned was not studied in this context, imidazole derivatives have been explored for various therapeutic applications, including antihypertensive effects .

Antileishmanial Activity

Anti-Cancer Properties

Dihydro-4(1H)-Quinazolinones Synthesis

Imidazole-Containing Compounds

Eigenschaften

IUPAC Name |

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2S/c1-24(2)13-14-26-19-10-6-4-8-17(19)21(23-22(26)28)29-15-20(27)25-12-11-16-7-3-5-9-18(16)25/h3,5,7,9H,4,6,8,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAKOTWANXVUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513206.png)

![2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid](/img/structure/B6513213.png)

![1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6513215.png)

![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)

![(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513228.png)

![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513234.png)

![ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6513253.png)

![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6513288.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6513293.png)